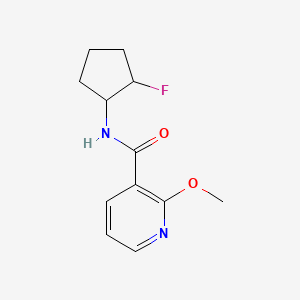

![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3](/img/structure/B2653380.png)

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

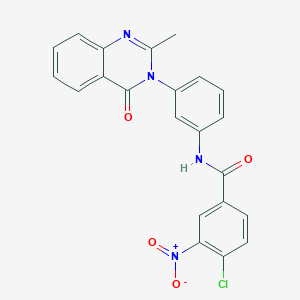

“Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is a complex organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It has two defined stereocentres .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One approach involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide . This is followed by the reduction of the pyridine ring to give 6-benzyl-5,7-dioxooctahydropyrrolo [3,4-b]pyridine . The amide groups are then reduced to give 6-benzyloctahydropyrrolo [3,4-b]pyridine . The optical resolution is achieved by forming the diastereoisomeric salt with L-tartaric acid, followed by debenzylation .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with two defined stereocentres . It is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine, reduction of the pyridine ring, reduction of the amide groups, and optical resolution by forming the diastereoisomeric salt with L-tartaric acid .Wissenschaftliche Forschungsanwendungen

Conformationally Restricted GABA Analogue Synthesis

A study developed a synthetic approach to a conformationally restricted γ-aminobutyric acid (GABA) analogue based on a bicyclic scaffold similar to "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine". This work highlights the significance of the scaffold's geometry as truly three-dimensional, offering potential insights into the design of novel GABA analogues with enhanced specificity and efficacy (Melnykov et al., 2018).

Luminescent Metal Complexes

Research into Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has been conducted, revealing their potential for dual emission and charge transfer properties. These findings contribute to the understanding of ligand-centered and metal-to-ligand charge transfer mechanisms, which could be crucial for the development of new materials for optoelectronic applications (Salassa et al., 2008).

Catalytic Applications

A study on rhenium, palladium, and copper complexes with pyridylalkoxide ligands explored their structural characteristics and catalytic activities, particularly in epoxidation reactions. This research underscores the versatility of these metal complexes in catalysis, potentially paving the way for more efficient and selective catalytic processes (Lobmaier et al., 2007).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of ligands related to "this compound" have been reviewed, focusing on their applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This review highlights the potential of these ligands as versatile terpyridine analogues (Halcrow, 2005).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a pyridine ring, reduction of a ketone group, and cyclization to form the furo[3,4-b]pyridine ring system.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of acetic acid to form the corresponding pyridine derivative.", "Step 2: Reduction of the ketone group using sodium borohydride in the presence of water to form the corresponding alcohol.", "Step 3: Cyclization of the alcohol with hydrochloric acid to form the furo[3,4-b]pyridine ring system.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with tetrahydrofuran." ] } | |

CAS-Nummer |

1807939-96-3 |

Molekularformel |

C7H13NO |

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1 |

InChI-Schlüssel |

ZZWFAKPWUUTAEQ-NKWVEPMBSA-N |

Isomerische SMILES |

C1C[C@H]2COC[C@H]2NC1 |

SMILES |

C1CC2COCC2NC1 |

Kanonische SMILES |

C1CC2COCC2NC1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2653317.png)